molecular formula C10H14N2O2 B13043566 Methyl(R)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl

Methyl(R)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl

Cat. No.: B13043566
M. Wt: 194.23 g/mol
InChI Key: CRCYMLGUJXATNB-SECBINFHSA-N
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Description

Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group and an amino acid ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl typically involves multi-step organic reactions. One common method starts with the preparation of 5-methylpyridine, which is then subjected to bromination to form 3-(bromomethyl)-5-methylpyridine . This intermediate is then reacted with an amino acid ester under basic conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(bromomethyl)-5-methylpyridine: A precursor in the synthesis of the target compound.

    5-methylnicotinic acid: Another pyridine derivative with similar structural features.

Uniqueness

Methyl®-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl stands out due to its specific combination of a pyridine ring and an amino acid ester moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(5-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-7-3-8(6-12-5-7)4-9(11)10(13)14-2/h3,5-6,9H,4,11H2,1-2H3/t9-/m1/s1

InChI Key

CRCYMLGUJXATNB-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C(=O)OC)N

Canonical SMILES

CC1=CC(=CN=C1)CC(C(=O)OC)N

Origin of Product

United States

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